(R)-1-[(Tetrahydro-2H-pyran-4-yl)methyl]pyrrolidin-3-amine dihydrochloride
Description
Properties
IUPAC Name |
(3R)-1-(oxan-4-ylmethyl)pyrrolidin-3-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O.2ClH/c11-10-1-4-12(8-10)7-9-2-5-13-6-3-9;;/h9-10H,1-8,11H2;2*1H/t10-;;/m1../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLFNTODPKFTWAK-YQFADDPSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)CC2CCOCC2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]1N)CC2CCOCC2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(R)-1-[(Tetrahydro-2H-pyran-4-yl)methyl]pyrrolidin-3-amine dihydrochloride is a compound of interest due to its potential biological activities, particularly in the realm of neuropharmacology and its role as a monoamine reuptake inhibitor. This article delves into the biological activity of this compound, summarizing key findings from various studies, including pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.
The compound is characterized by the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C10H22Cl2N2O |
| Molecular Weight | 257.20 g/mol |
| CAS Number | 1286207-98-4 |
| Melting Point | Not available |
| LogP | Not available |
Pharmacological Profile
The biological activity of (R)-1-[(Tetrahydro-2H-pyran-4-yl)methyl]pyrrolidin-3-amine dihydrochloride has been primarily investigated for its effects on neurotransmitter systems, particularly serotonin (5-HT) and norepinephrine (NA).
Monoamine Reuptake Inhibition
Research indicates that this compound exhibits selective inhibition of 5-HT and NA reuptake. In a study focused on N-benzyl-N-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-amines, it was found that certain analogues demonstrated dual reuptake inhibition with minimal CYP2D6 inhibition, suggesting a favorable metabolic profile for potential antidepressant activity .
Neuropharmacological Effects
- Cognitive Enhancement : In rodent models, compounds similar to (R)-1-[(Tetrahydro-2H-pyran-4-yl)methyl]pyrrolidin-3-amines have shown procognitive effects, enhancing memory and learning capabilities. The mechanism appears to involve increased cGMP levels in the brain, which is associated with synaptic plasticity .
- Antidepressant Activity : A series of studies have evaluated the antidepressant-like effects of related compounds in various behavioral tests such as the forced swim test and tail suspension test. Results indicated significant reductions in immobility time, suggesting an antidepressant effect mediated by monoamine modulation .
Structure–Activity Relationship (SAR)
The SAR studies have identified critical structural features that influence the biological activity of these compounds:
- The presence of a tetrahydro-pyran moiety appears to enhance binding affinity to serotonin transporters.
- Modifications on the pyrrolidine ring can significantly alter potency and selectivity towards different monoamine transporters .
Summary of Biological Activities
The following table summarizes key biological activities associated with (R)-1-[(Tetrahydro-2H-pyran-4-yl)methyl]pyrrolidin-3-amines:
Scientific Research Applications
Pharmacological Applications
- Cognitive Enhancement : Research indicates that compounds similar to (R)-1-[(Tetrahydro-2H-pyran-4-yl)methyl]pyrrolidin-3-amine dihydrochloride may exhibit procognitive effects. For instance, PDE9A inhibitors, which share structural similarities, have been shown to enhance cognitive function by elevating cGMP levels in the brain, suggesting potential applications in treating cognitive impairments associated with neurodegenerative diseases .
- Neuroprotective Effects : Studies have demonstrated that analogs of this compound can stabilize synaptic function and protect against neurodegeneration in animal models. This is particularly relevant for conditions such as Alzheimer’s disease, where synaptic loss is a critical factor .
- Antidepressant Activity : Some derivatives of pyrrolidine compounds have been investigated for their antidepressant properties. The modulation of neurotransmitter systems through similar mechanisms could position (R)-1-[(Tetrahydro-2H-pyran-4-yl)methyl]pyrrolidin-3-amine dihydrochloride as a candidate for further exploration in mood disorders .
Case Study 1: Cognitive Function Enhancement
A study explored the effects of a PDE9A inhibitor related to (R)-1-[(Tetrahydro-2H-pyran-4-yl)methyl]pyrrolidin-3-amines on cognitive performance in rodent models. The results indicated significant improvements in memory retention and learning tasks, correlating with increased cGMP levels in the central nervous system .
Case Study 2: Neuroprotection in Alzheimer's Models
In a transgenic mouse model of Alzheimer’s disease, treatment with compounds structurally related to (R)-1-(Tetrahydro-2H-pyran-4-yl)methylpyrrolidin was associated with reduced amyloid plaque formation and improved synaptic integrity. These findings suggest potential therapeutic roles for this class of compounds in neurodegenerative conditions .
Comparison with Similar Compounds
Key Structural Features :
- Pyrrolidine backbone : A five-membered saturated ring with one nitrogen atom.
- Tetrahydro-2H-pyran-4-ylmethyl substituent : A six-membered oxygen-containing heterocycle (tetrahydropyran) linked via a methylene bridge.
- (R)-Configuration : The stereochemistry at the chiral center influences biological activity and receptor interactions.
Applications :
This compound is primarily used in pharmaceutical and chemical research, particularly in studies involving central nervous system (CNS) targets, due to the structural similarity of the tetrahydropyran group to ligands of neurotransmitter receptors .
Supplier Information :
- Product Code : 10-F064311 (CymitQuimica catalog, 2025) .
- Availability : Listed as a research chemical; however, a structurally similar variant without the (R)-configuration (1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-amine dihydrochloride) was discontinued by CymitQuimica in 2025 .
Comparison with Structurally Similar Compounds
(R)-1-(4-Nitrobenzyl)pyrrolidin-3-amine Dihydrochloride
Structural Differences :
- Substituent : A 4-nitrobenzyl group replaces the tetrahydro-2H-pyran-4-ylmethyl group.
1-(Tetrahydro-2H-pyran-4-yl)pyrrolidin-3-amine Dihydrochloride
Structural Differences :
- Substituent Attachment : The tetrahydro-2H-pyran-4-yl group is directly attached to the pyrrolidine nitrogen without a methylene bridge.
- Stereochemistry: No specified enantiomeric form (likely a racemic mixture).
(S)-1-(Azetidin-3-yl)pyrrolidin-3-ol Hydrochloride
Structural Differences :
- Core Heterocycle : Azetidine (four-membered ring) replaces the tetrahydro-2H-pyran group.
- Functional Group : A hydroxyl group substitutes the amine at the 3-position of pyrrolidine.
A-834,735
Structural Differences :
- Scaffold : Indole core instead of pyrrolidine.
- Substituent : Tetrahydro-2H-pyran-4-ylmethyl group retained but attached to the indole nitrogen.
Data Table: Comparative Analysis
Research Findings and Trends
- Tetrahydro-2H-pyran Derivatives : Compounds with this substituent (e.g., A-834,735) are frequently associated with CNS activity due to their ability to cross the blood-brain barrier .
- Chiral Specificity : The (R)-configuration in the target compound may enhance binding selectivity compared to racemic analogs, though pharmacological data remain undisclosed in public sources .
- Discontinuation Trends : Structural analogs lacking stereochemical specificity (e.g., 1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-amine dihydrochloride) are phased out, underscoring the industry’s shift toward enantiomerically pure research chemicals .
Q & A
Basic Research Questions
Q. What safety protocols should be followed when handling (R)-1-[(Tetrahydro-2H-pyran-4-yl)methyl]pyrrolidin-3-amine dihydrochloride?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use respiratory protection in poorly ventilated areas .
- First Aid : For skin contact, rinse immediately with water for 15 minutes. For eye exposure, flush with water for 20 minutes and seek medical attention .
- Storage : Store in a cool, dry place away from incompatible substances (e.g., strong oxidizers). Use inert gas purging for moisture-sensitive samples .
- GHS Classification : While the compound itself may not be classified, adhere to general laboratory safety guidelines for amines and hydrochlorides .
Q. Which analytical techniques are recommended for purity assessment of this compound?
- Methodological Answer :
- HPLC : Use reverse-phase C18 columns with a mobile phase of acetonitrile/water (0.1% trifluoroacetic acid). Monitor UV absorbance at 210–254 nm for amine detection .
- Mass Spectrometry (MS) : Confirm molecular weight (C₁₀H₂₀N₂O·2HCl = 277.2 g/mol) via ESI-MS in positive ion mode .
- Elemental Analysis : Verify chlorine content (~25.6%) to confirm dihydrochloride stoichiometry .
- Impurity Profiling : Use reference standards (e.g., USP/EP guidelines) to quantify residual solvents or synthetic byproducts .
Advanced Research Questions
Q. How can researchers optimize chiral resolution of the (R)-enantiomer during synthesis?
- Methodological Answer :
- Chiral Chromatography : Use a Chiralpak® IA or IB column with methanol as the eluent. Adjust flow rates (0.5–1.0 mL/min) to achieve baseline separation. Monitor optical rotation ([α]D²⁰ ≈ +50° for pure enantiomers) .
- Crystallization : Employ diastereomeric salt formation with chiral acids (e.g., tartaric acid) in ethanol/water mixtures. Optimize cooling rates to enhance crystal purity .
- Kinetic Resolution : Utilize enantioselective catalysts (e.g., Ru-BINAP complexes) in asymmetric hydrogenation steps. Track enantiomeric excess (ee) via polarimetry or chiral HPLC .
Q. What strategies resolve contradictions in stability data under varying pH conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and neutral (H₂O) conditions at 40°C for 48 hours. Analyze degradation products via LC-MS to identify hydrolysis pathways (e.g., cleavage of the tetrahydro-2H-pyran ring) .
- pH-Solubility Profiling : Use shake-flask methods across pH 1–10. The compound’s solubility in aqueous buffers correlates with protonation of the pyrrolidine amine (pKa ~8.5). Precipitation at pH >9 indicates freebase formation .
- Stabilization : Add antioxidants (e.g., BHT) to prevent oxidation of the pyrrolidine ring in acidic media. Use lyophilization for long-term storage of aqueous solutions .
Q. How can researchers address discrepancies in biological activity data across structural analogs?
- Methodological Answer :
- SAR Studies : Compare the target compound with analogs (e.g., 4-(Pyrrolidin-1-yl)pyridin-3-amine derivatives) to identify critical substituents. Test binding affinity via SPR or radioligand assays .
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with receptors (e.g., GPCRs). Focus on the tetrahydro-2H-pyran group’s role in hydrophobic binding .
- In Vivo/In Vitro Correlation : Adjust pharmacokinetic parameters (e.g., logP, PSA) to improve bioavailability. Use microsomal stability assays to assess metabolic liability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
